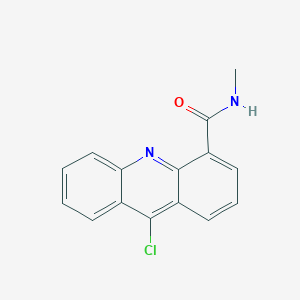
9-Chloro-N-methylacridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-N-methylacridine-4-carboxamide is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-N-methylacridine-4-carboxamide typically involves the chlorination of N-methylacridine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9th position of the acridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 9-Chloro-N-methylacridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
9-Chloro-N-methylacridine-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-Chloro-N-methylacridine-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Acridine: A parent compound of 9-Chloro-N-methylacridine-4-carboxamide, known for its use in dye production and as an antiseptic.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in fluorescence microscopy.
N-Methylacridine-4-carboxamide: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical properties and reactivity compared to other acridine derivatives. This makes it particularly valuable in research settings for studying specific chemical and biological interactions .
Propiedades
Número CAS |
63178-97-2 |
|---|---|
Fórmula molecular |
C15H11ClN2O |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
9-chloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c1-17-15(19)11-7-4-6-10-13(16)9-5-2-3-8-12(9)18-14(10)11/h2-8H,1H3,(H,17,19) |
Clave InChI |
KSBPWZXEQBMZOC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


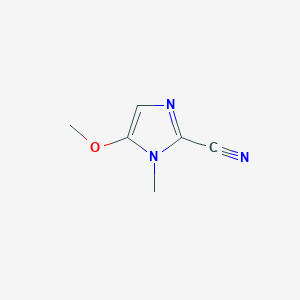
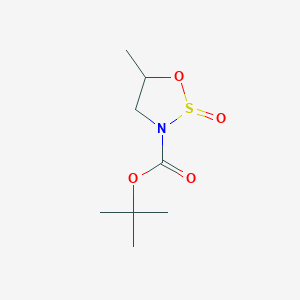


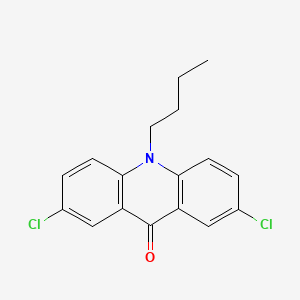
![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)

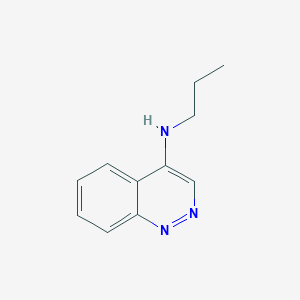
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)

![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)
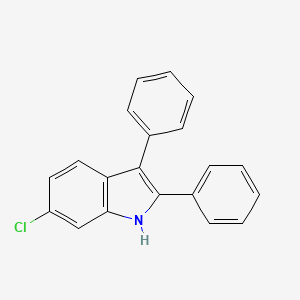
![(3aR,6Z,10E,14Z,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B12924540.png)
